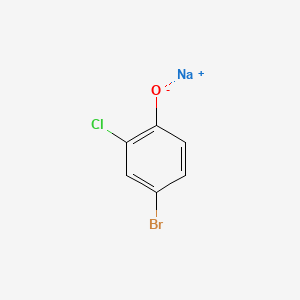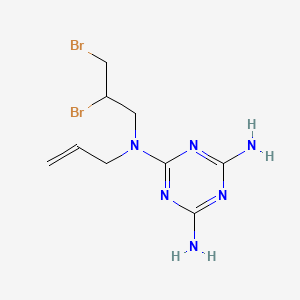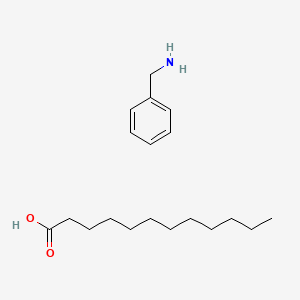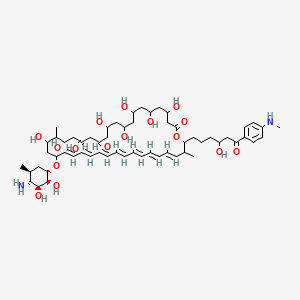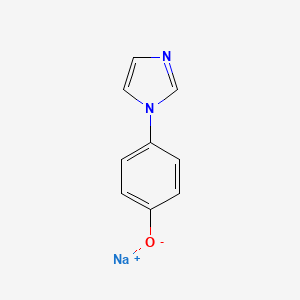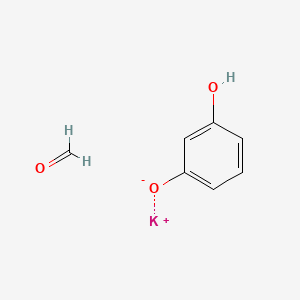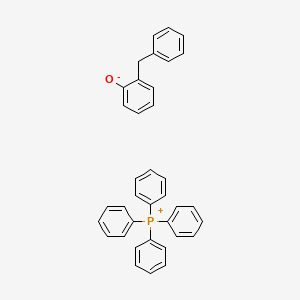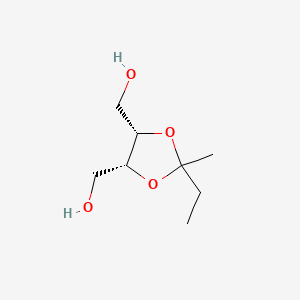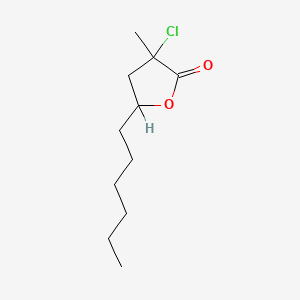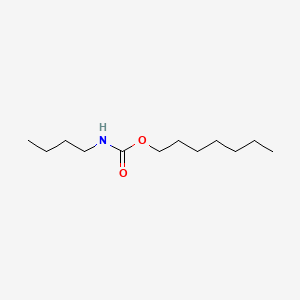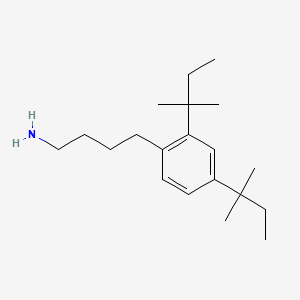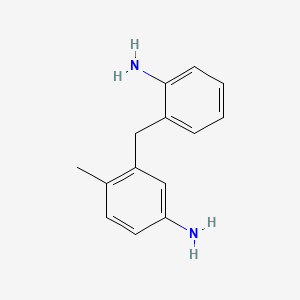
3-((2-Aminophenyl)methyl)-p-toluidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-Aminophenyl)methyl)-p-toluidine is an organic compound that features a benzene ring substituted with an aminomethyl group and a p-toluidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Aminophenyl)methyl)-p-toluidine typically involves the reaction of 2-aminobenzylamine with p-tolualdehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-((2-Aminophenyl)methyl)-p-toluidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or imines.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are frequently used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkyl halides can be used under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Quinones, imines, and other oxidized derivatives.
Reduction: Saturated amines and other reduced forms.
Substitution: Halogenated, sulfonated, and alkylated derivatives.
Scientific Research Applications
3-((2-Aminophenyl)methyl)-p-toluidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-((2-Aminophenyl)methyl)-p-toluidine involves its interaction with various molecular targets, including enzymes and receptors. The compound can form hydrogen bonds, π-π interactions, and other non-covalent interactions with its targets, leading to changes in their activity. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Quinoxalines: These compounds share a similar aromatic structure and have diverse biological activities.
Quinazolines: Known for their medicinal properties, including anticancer and antimicrobial activities.
Indoles: Another class of aromatic compounds with significant biological relevance.
Uniqueness
3-((2-Aminophenyl)methyl)-p-toluidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
85391-62-4 |
|---|---|
Molecular Formula |
C14H16N2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
3-[(2-aminophenyl)methyl]-4-methylaniline |
InChI |
InChI=1S/C14H16N2/c1-10-6-7-13(15)9-12(10)8-11-4-2-3-5-14(11)16/h2-7,9H,8,15-16H2,1H3 |
InChI Key |
ZSHDZKRJSYRBBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)CC2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


